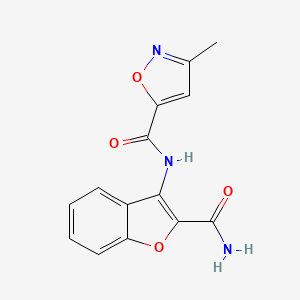
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide, also known as PTB, is a sulfonamide-based compound that has gained attention in scientific research due to its potential pharmacological properties. PTB is a synthetic compound that was first synthesized in 2009 by researchers at the University of California, San Diego. Since then, PTB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is not fully understood. However, it is believed that N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In addition, N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to inhibit the activity of the protein HSP90, which is involved in the folding and stabilization of many oncogenic proteins.
Biochemical and Physiological Effects:
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. In addition, N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has several advantages for lab experiments. It is a synthetic compound that can be synthesized in large quantities with high purity. This makes it a viable candidate for in vitro and in vivo studies. In addition, N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
However, there are also limitations to using N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide in lab experiments. N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. In addition, N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has not been tested extensively for toxicity, and its safety profile is not well established.
Orientations Futures
There are several future directions for the study of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide. One potential direction is to further investigate the mechanism of action of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide. This could involve identifying the specific enzymes and proteins that N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide targets and elucidating the downstream effects of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide inhibition.
Another potential direction is to study the pharmacokinetic properties of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide. This could involve testing the bioavailability, distribution, metabolism, and excretion of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide in vivo. This information could be used to optimize the dosing and administration of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide for therapeutic use.
Finally, future studies could focus on testing the safety and efficacy of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide in preclinical and clinical trials. This could involve testing the toxicity, pharmacokinetics, and pharmacodynamics of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide in animal models and human subjects. If N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is found to be safe and effective, it could be developed into a novel therapeutic agent for the treatment of cancer and other diseases.
Méthodes De Synthèse
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide can be synthesized using a multistep process that involves the reaction of pyridine-3-carboxylic acid with o-tolyl chloroformate to form a key intermediate. This intermediate is then reacted with sodium sulfite and sodium hydroxide to form N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide. The synthesis of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been optimized to improve its yield and purity, making it a viable candidate for scientific research.
Applications De Recherche Scientifique
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is in the field of medicinal chemistry. N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to have potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4-(2-methylphenoxy)-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-14-5-2-3-7-18(14)23-16-8-10-17(11-9-16)24(21,22)20-15-6-4-12-19-13-15/h2-13,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWQOKMWIYXOBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


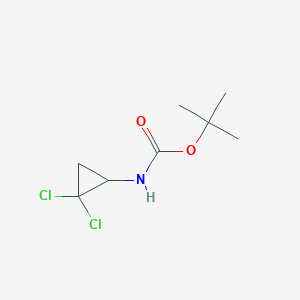

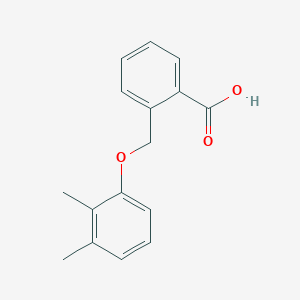
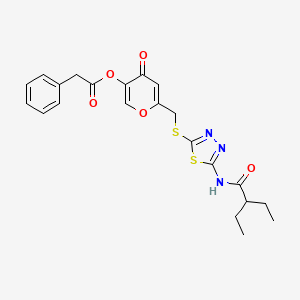
![N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2393118.png)
![N-(4-methoxyphenyl)-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2393123.png)

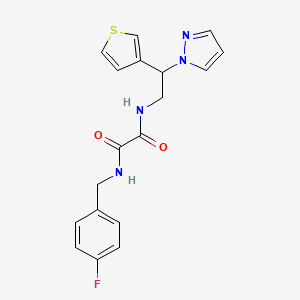
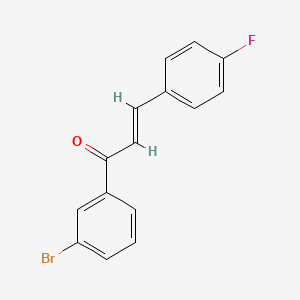
![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2393127.png)

